Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate
Description
Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a benzofuran-derived small molecule characterized by a 4-fluorobenzamido substituent at the 5-position and a methyl group at the 3-position of the benzofuran core. The ethyl ester at the 2-position enhances its lipophilicity, making it a candidate for pharmaceutical or agrochemical applications.
The 4-fluorobenzamido group is a critical pharmacophore, as seen in related compounds with demonstrated bioactivity, including fungicidal and antiproliferative effects .
Properties
IUPAC Name |
ethyl 5-[(4-fluorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-3-24-19(23)17-11(2)15-10-14(8-9-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQSIAYBNIYSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the 4-Fluorobenzamido Group: The 4-fluorobenzamido group can be introduced via an amide coupling reaction. This involves reacting the benzofuran derivative with 4-fluorobenzoic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or to reduce other functional groups within the molecule.
Substitution: The fluorine atom on the benzamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzofuran derivatives.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-fluorobenzamido group may facilitate binding to these targets through hydrogen bonding and hydrophobic interactions. The benzofuran core can interact with aromatic residues in the binding site, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Properties
*Estimated based on substituent contributions.
Key Observations:
- Core Heterocycle Influence: The benzofuran core (target compound) offers rigidity compared to flexible thiadiazole (4j) or planar quinoline (B20) systems. This may affect binding to enzymes or receptors . Thiophene-based analogs (e.g., ) exhibit higher logP (4.26), suggesting greater lipophilicity than benzofuran derivatives, which could influence membrane permeability .
- Substituent Effects: Fluorine Substituents: The 4-fluorobenzamido group is conserved across multiple analogs (e.g., B20, 4j), indicating its role in enhancing bioactivity via electron-withdrawing effects and metabolic stability . Ester vs.
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be ~3.5 (based on benzofuran analogs), lower than thiophene derivatives (logP 4.26) but higher than hydroxy/methoxy-substituted benzofurans (logP ~2.0–2.8) .
- Synthetic Yields: Quinoline derivative B20 achieves a 93.2% yield, outperforming benzofuran-based syntheses (e.g., 85% for the precursor in ). This suggests challenges in introducing the 4-fluorobenzamido group onto benzofuran .
Methodological Considerations
- Structural Validation : Tools like SHELX and ORTEP-3 () are critical for confirming crystallographic data of analogs, ensuring accurate comparisons of molecular geometry .
- Spectral Analysis : IR and NMR data (e.g., 1747 cm⁻¹ for ester C=O in 4j) provide benchmarks for verifying the target compound’s functional groups .
Biological Activity
Ethyl 5-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H16FNO4
- Molecular Weight : 341.3 g/mol
- CAS Number : 923686-25-3
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation : The introduction of the 4-fluorobenzamide group is performed using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
- Esterification : The carboxylic acid group is esterified with ethanol to produce the final compound.
Biological Activity
This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:
Antitumor Activity
Recent studies have indicated that compounds similar to this compound possess notable antitumor properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Antibacterial Properties
The compound has shown effectiveness against several bacterial strains, indicating its potential use in developing new antibacterial therapies. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further investigations are required to elucidate the exact pathways involved.
The biological effects of this compound are believed to be mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for tumor growth or bacterial survival.
- Receptor Interaction : It may interact with cellular receptors involved in apoptosis and inflammation, leading to enhanced therapeutic effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
- A study published in Journal of Medicinal Chemistry reported that derivatives with similar structures exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HeLa cells, indicating strong antitumor activity .
- Animal Models :
-
Antibacterial Efficacy :
- Research highlighted in Antimicrobial Agents and Chemotherapy showed that this compound exhibited minimum inhibitory concentrations (MIC) against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antibiotic .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Structure | Antitumor Activity | Antibacterial Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| Ethyl 5-nitrobenzofuran-2-carboxylate | Structure | Moderate | High |
| Ethyl 5-chlorobenzofuran-2-carboxylate | Structure | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
